Product packaging for 1-Bromo-4-(butane-1-sulfinyl)benzene(Cat. No.:)

1-Bromo-4-(butane-1-sulfinyl)benzene

Cat. No.: B8027024
M. Wt: 261.18 g/mol
InChI Key: AUPVQMPMAGCXGK-UHFFFAOYSA-N
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Description

Significance of Sulfoxide (B87167) Functional Groups in Organic Synthesis and Stereochemistry

Sulfoxides are organosulfur compounds containing a sulfinyl (>SO) functional group attached to two carbon atoms. wikipedia.org This functional group is polar and the sulfur center is pyramidal, which can lead to chirality when the two organic substituents (R and R') are different. wikipedia.orgucla.edu

The significance of sulfoxides in organic synthesis is multifaceted:

Chiral Auxiliaries: The stereogenic sulfur center of chiral sulfoxides is thermally stable, with a high energy barrier to pyramidal inversion. nih.gov This stability makes them valuable as chiral auxiliaries, guiding the stereochemical outcome of reactions on adjacent parts of the molecule. nih.gov

Directing Groups in C-H Functionalization: The sulfoxide group can act as a directing group in C-H activation reactions. This allows for the selective functionalization of otherwise unreactive C-H bonds, a key strategy in modern synthetic chemistry. researchgate.net

Synthetic Intermediates: Sulfoxides can be readily converted into other functional groups. For instance, they can be deoxygenated to form sulfides or undergo thermal elimination to produce alkenes and sulfenic acids. wikipedia.org Their reactions with strong bases can generate carbanions alpha to the sulfur, which are useful nucleophiles in carbon-carbon bond-forming reactions. wikipedia.org

Reagents in Chemical Transformations: Derivatives of sulfoxides, when activated, can mediate a variety of chemical transformations. For example, the combination of diphenyl sulfoxide and triflic anhydride (B1165640) can activate glycosyl donors for glycosylation reactions. nih.gov

The stereochemical importance of sulfoxides stems from the stable chirality at the sulfur atom. The development of methods for the stereoselective synthesis of sulfoxides is an active area of research. nih.gov Photoracemization of enantiopure alkyl aryl sulfoxides has also been studied, providing insights into the behavior of the sulfoxide cation radical. nih.gov

Relevance of Brominated Aromatic Scaffolds in Modern Organic Chemistry

Aryl bromides, or brominated aromatic scaffolds, are highly valuable intermediates in organic synthesis. mdpi.com Their relevance is largely due to their participation in a wide array of cross-coupling reactions, which are fundamental tools for the construction of complex organic molecules.

Key applications of brominated aromatic scaffolds include:

Precursors in Cross-Coupling Reactions: The carbon-bromine bond in aryl bromides is reactive towards various transition metal catalysts, particularly palladium. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds through reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. These reactions are instrumental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Synthesis of Bioactive Compounds and Natural Products: The regioselective introduction of a bromine atom onto an aromatic ring is a critical step in the total synthesis of numerous bioactive natural products. mdpi.com

Formation of Organometallic Reagents: Aryl bromides can be converted into Grignard reagents or organolithium compounds, which are powerful nucleophiles for forming new carbon-carbon bonds.

The development of efficient and regioselective methods for the electrophilic bromination of aromatic compounds remains a significant focus in synthetic chemistry. mdpi.com Furthermore, understanding the formation chemistry of brominated polycyclic aromatic hydrocarbons (BrPAHs) is of environmental interest. nih.gov

Positioning of 1-Bromo-4-(butane-1-sulfinyl)benzene within Contemporary Chemical Research

This compound incorporates both a chiral sulfoxide and a brominated aromatic scaffold, placing it at the nexus of these two important areas of chemical research. While specific, in-depth research on this particular molecule is not extensively documented in publicly available literature, its structure suggests several potential applications and areas of interest for chemical investigation.

The presence of the bromo substituent on the phenyl ring makes it a suitable substrate for a variety of transition-metal-catalyzed cross-coupling reactions. This would allow for the introduction of diverse functionalities at the para-position of the benzene (B151609) ring. Simultaneously, the butylsulfinyl group offers a chiral center and a handle for directing further reactions or for conversion into other sulfur-containing functional groups.

Research into this compound could explore:

Asymmetric Synthesis: The development of stereoselective methods to synthesize enantiomerically pure (R)- or (S)-1-Bromo-4-(butane-1-sulfinyl)benzene would be a valuable endeavor. These enantiopure compounds could then be utilized as chiral building blocks or auxiliaries in asymmetric synthesis.

Cross-Coupling Chemistry: Investigating the scope and limitations of various cross-coupling reactions using this compound as a substrate would provide valuable data for synthetic chemists. The influence of the sulfoxide group on the reactivity of the C-Br bond would be of particular interest.

Modification of the Sulfoxide Group: The reactivity of the sulfoxide itself could be explored, including its oxidation to the corresponding sulfone, 1-Bromo-4-(butane-1-sulfonyl)benzene, or its reduction to the sulfide (B99878).

The table below summarizes some of the key properties of this compound and related compounds.

PropertyThis compound
Molecular Formula C10H13BrOS
Molecular Weight 277.18 g/mol
CAS Number 1865653-34-4 bldpharm.com

Interactive Data Table of Related Compounds

Below is an interactive table. Click on the headers to sort the data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrOS B8027024 1-Bromo-4-(butane-1-sulfinyl)benzene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-butylsulfinylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrOS/c1-2-3-8-13(12)10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPVQMPMAGCXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Bromo 4 Butane 1 Sulfinyl Benzene

General Strategies for Aryl Alkyl Sulfoxide (B87167) Construction

The construction of aryl alkyl sulfoxides is a cornerstone transformation in organic chemistry, given the prevalence of the sulfoxide moiety in pharmaceuticals and advanced materials. ccspublishing.org.cnnih.gov The most fundamental and widely employed method is the oxidation of a thioether (sulfide). jchemrev.commdpi.com

The selective oxidation of sulfides represents the most straightforward pathway to sulfoxides. ccspublishing.org.cnjchemrev.com A plethora of reagents and catalytic systems have been developed to perform this conversion with high efficiency and chemoselectivity, which is crucial for substrates bearing other oxidizable functional groups. mdpi.com The key to a successful synthesis of a compound like 1-Bromo-4-(butane-1-sulfinyl)benzene lies in choosing an oxidant and reaction conditions that favor mono-oxygenation.

A variety of stoichiometric oxidants are reliably used for the conversion of sulfides to sulfoxides. These reagents are often effective under mild conditions.

Peracids : Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are powerful oxidants. However, they can lead to over-oxidation to the corresponding sulfone, making careful control of stoichiometry and reaction temperature essential. nih.govresearchgate.net

N-oxides : Heteroaromatic N-oxides, like pyridine (B92270) N-oxide, can act as mild and selective oxygen transfer agents, often in the presence of metal catalysts. thieme-connect.de They are part of a class of versatile yet gentle nucleophilic oxidants. thieme-connect.de The urea-hydrogen peroxide adduct (UHP) is another effective and stable solid oxidant used for converting sulfides to sulfoxides. organic-chemistry.org

Periodates : Sodium periodate (B1199274) (NaIO₄) is a highly selective reagent for the synthesis of sulfoxides from sulfides, typically used in polar protic solvents like methanol (B129727) or water. reddit.comyoutube.com It is known for its ability to cleanly provide the sulfoxide without significant formation of the sulfone byproduct, making it an excellent candidate for the synthesis of this compound. nih.govyoutube.com Periodic acid (H₅IO₆) has also been shown to be a highly efficient and selective oxidant for this transformation. nih.gov

Table 1: Sulfoxidation using Peracids, N-oxides, and Periodates

SubstrateOxidantSolventConditionsYield (%)Reference
Biaryl thioetherm-CPBADichloromethaneRoom Temp, 24 h87 nih.gov
ThioanisoleUrea-Hydrogen PeroxideNot specifiedNot specifiedHigh organic-chemistry.org
Biaryl thioetherPeriodic Acid (H₅IO₆)Acetonitrile40 °C, 10 min99 nih.gov
2-PyrimidinethiolSodium Periodate (NaIO₄)Solid-state, grindingRoom Temp, 1.5 min~100 mdpi.com

Hydrogen peroxide (H₂O₂) is an attractive oxidant due to its low cost and the fact that its only byproduct is water, aligning with the principles of green chemistry. rsc.orgbohrium.com However, its reaction with sulfides is often slow and requires catalysis. Various metal-based catalysts have been developed to activate H₂O₂ for efficient and selective sulfoxidation. rsc.orgacs.org

Systems based on tungsten, such as sodium tungstate (B81510) (Na₂WO₄), have been shown to be highly effective, especially when used with an acidic phase-transfer catalyst. bohrium.comacs.org Other successful catalysts include those based on selenium, vanadium, and iron, which can achieve high yields and selectivity for the sulfoxide. rsc.orgrsc.orgorganic-chemistry.org For instance, a selenium-containing dinuclear peroxotungstate catalyst has demonstrated quantitative conversion of sulfides to sulfoxides using just one equivalent of H₂O₂. rsc.orgrsc.org

Table 2: Catalytic Sulfoxidation with Hydrogen Peroxide

Catalyst SystemSubstrate TypeSolventConditionsSelectivityReference
Na₂WO₄ / PhPO₃H₂ / PTC¹Aromatic & Aliphatic SulfidesWater (biphasic)Room TempHigh (for sulfoxide or sulfone) acs.org
(TBA)₂[SeO₄{WO(O₂)₂}₂]Various SulfidesAcetonitrile293 KExcellent (for sulfoxide) rsc.orgrsc.org
Dendritic PhosphomolybdateVarious Sulfides95% Ethanol30 °CHigh (for sulfoxide) mdpi.com
Titanium Silicalite (TS-1)tert-Butyl Methyl ThioetherNot specifiedNot specifiedDominantly Sulfoxide rsc.org

¹PTC: Phase Transfer Catalyst (methyltrioctylammonium hydrogen sulfate)

Hypervalent iodine compounds, particularly iodine(III) reagents, are known for their mild and highly selective oxidizing properties. organic-chemistry.org Reagents like iodosobenzene (B1197198) (PhIO) and phenyliodine diacetate (PIDA) are effective for the selective oxidation of sulfides to sulfoxides. arkat-usa.orgresearchgate.net These reactions often proceed under neutral conditions and tolerate a wide variety of functional groups, which is advantageous for complex molecules. organic-chemistry.orgorganic-chemistry.org

An environmentally friendly approach involves using a recyclable, ion-supported hypervalent iodine reagent in water, which can provide excellent yields of sulfoxides at room temperature without over-oxidation. organic-chemistry.org The use of potassium bromide (KBr) as an additive in water has been shown to activate iodine(III) reagents, facilitating a facile and efficient oxidation. arkat-usa.orgresearchgate.net

Table 3: Sulfoxidation with Iodine(III) Reagents

Reagent/SystemSubstrate TypeSolventConditionsKey FeatureReference
PhI(OAc)₂ (PIDA) / KBrVarious SulfidesWaterRoom TempEnvironmentally benign arkat-usa.orgresearchgate.net
Ion-supported [dibmim]⁺[BF₄]⁻Aliphatic & Aromatic SulfidesWaterRoom Temp, 2 minRecyclable reagent, 98% yield organic-chemistry.org
o-Iodoxybenzoic acid / TEAB¹Various SulfidesDichloromethaneRoom TempShort reaction times jchemrev.com

¹TEAB: Tetraethylammonium bromide

Bromine and its derivatives can also be employed for the controlled oxidation of sulfides. A combination of molecular bromine and hydrogen peroxide has been demonstrated to furnish sulfoxides, proceeding through a free-radical pathway. jchemrev.com To manage the reactivity of elemental bromine, reagents like cetyltrimethylammonium tribromide (CTMATB) have been developed. This compound acts as a slow-release source of bromine, allowing for a more controlled and chemoselective oxidation of sulfides to sulfoxides. jchemrev.com

The use of molecular oxygen or ambient air as the ultimate oxidant is a primary goal in green chemistry. ccspublishing.org.cn Recent research has shown that the selective oxidation of sulfides to either sulfoxides or sulfones can be achieved without a catalyst, simply by controlling the solvent. bohrium.comrhhz.net In these systems, high-boiling-point polyethers can act as both the solvent and an initiator. For example, using poly(ethylene glycol) dimethyl ether (PEGDME) as the medium favors the formation of sulfoxides, while bis(2-butoxyethyl)ether (BBE) promotes further oxidation to the sulfone. ccspublishing.org.cnrhhz.net This method represents an economical and environmentally friendly strategy that avoids the need for external catalysts and volatile organic solvents. bohrium.com

Table 4: Solvent-Controlled Aerobic Oxidation

SolventTemperatureTimePredominant ProductReference
Poly(ethylene glycol) dimethyl ether (PEGDME)90 °C16 hSulfoxide ccspublishing.org.cnrhhz.net
Bis(2-butoxyethyl)ether (BBE)100 °C20 hSulfone ccspublishing.org.cnrhhz.net

Carbon-Sulfur Bond Forming Reactions

The creation of the C-S bond is fundamental to the synthesis of sulfoxides. rsc.orgacs.orgnih.govacs.org Modern organic chemistry offers several catalytic and non-catalytic methods to achieve this transformation efficiently.

A robust method for constructing sulfoxides involves the sequential reaction of organometallic reagents with a sulfur dioxide surrogate. organic-chemistry.org The commercially available 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABSO) is frequently used as a stable, solid source of SO₂. researchgate.netnih.govdtu.dk

The general mechanism involves the addition of a first organometallic reagent (either organolithium or Grignard) to DABSO, which releases SO₂ in situ. This forms a metal sulfinate intermediate (R-SO₂M). This intermediate can then be trapped by a suitable electrophile. To form a sulfoxide, the sulfinate is converted into a sulfinate ester, often by adding a silyl (B83357) chloride like TMS-Cl. This creates a new electrophilic center at the sulfur atom, which is then attacked by a second, different organometallic reagent to yield the final unsymmetrical sulfoxide. organic-chemistry.org

For the synthesis of this compound, two potential pathways exist:

Pathway A: Reaction of a 4-bromophenyl Grignard reagent with DABSO, followed by conversion to a sulfinate silyl ester and subsequent reaction with a butyl Grignard or organolithium reagent.

Pathway B: Reaction of a butyl Grignard reagent with DABSO, followed by conversion to a sulfinate silyl ester and subsequent reaction with a 4-bromophenyl Grignard or organolithium reagent.

Reagent 1Reagent 2SO₂ SourceIntermediateProduct
4-Bromophenylmagnesium bromideButylmagnesium bromideDABSO4-BromobenzenesulfinateThis compound
Butylmagnesium bromide4-Bromophenylmagnesium bromideDABSOButanesulfinateThis compound

Palladium catalysis offers a powerful and versatile route to form C(sp²)-S bonds, enabling the synthesis of diaryl and aryl alkyl sulfoxides. lookchem.comacs.org This method involves the cross-coupling of a sulfenate anion (RSO⁻) with an aryl halide. The generation of the often-unstable sulfenate anion intermediate under mild conditions is crucial for the success of this reaction. nih.gov

A key breakthrough in this area was the development of methods to generate alkyl sulfenate anions from stable precursors, allowing for their arylation. acs.orgnih.gov One effective strategy employs alkyl 2-(trimethylsilyl)ethyl sulfoxides as sulfenate anion precursors. In the presence of a fluoride (B91410) source like cesium fluoride (CsF), a mild elimination reaction occurs to release the desired alkyl sulfenate anion in situ. nih.govorganic-chemistry.org This anion is then immediately trapped in a palladium-catalyzed coupling reaction with an aryl bromide. organic-chemistry.org

For the target molecule, this would involve generating the butane-1-sulfenate anion from a suitable precursor and coupling it with 1,4-dibromobenzene (B42075) using a palladium catalyst and a specialized phosphine (B1218219) ligand. nih.gov The choice of ligand is critical for high yields. organic-chemistry.org

Table of Typical Reaction Conditions for Palladium-Catalyzed Sulfenate Arylation

Component Example Role Reference
Aryl Halide 1,4-Dibromobenzene Aryl source organic-chemistry.org
Sulfenate Precursor 2-(Trimethylsilyl)ethyl butyl sulfoxide Source of RSO⁻ nih.gov
Catalyst Pd(dba)₂ (Palladium-dibenzylideneacetone) Palladium source organic-chemistry.org
Ligand SPhos or Cy-CarPhos Stabilizes Pd, facilitates coupling nih.gov
Activator CsF Generates sulfenate anion organic-chemistry.org

| Solvent | 2-Me-THF | Reaction medium | organic-chemistry.org |

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium for C-S bond formation. organic-chemistry.orgnih.govacs.org A notable method involves the copper-catalyzed cross-coupling of sulfinamides with aldehyde-derived N-tosylhydrazones. organic-chemistry.orgacs.org This reaction proceeds via S-N bond cleavage and the formation of a new S-C bond, offering a broad substrate scope and tolerance for various functional groups. organic-chemistry.orgacs.org

The process can be performed in a one-pot fashion, starting directly from an aldehyde. organic-chemistry.orgacs.org First, the aldehyde is condensed with tosylhydrazide to form the N-tosylhydrazone. This intermediate is then coupled with a sulfinamide in the presence of a copper(I) catalyst, a ligand, and a base to produce the desired sulfoxide. organic-chemistry.org To synthesize the target molecule, one could envision coupling butanesulfinamide with the N-tosylhydrazone derived from 4-bromobenzaldehyde.

Recent advances in photoredox catalysis have enabled the direct functionalization of unactivated C(sp³)-H bonds, representing a highly atom-economical synthetic strategy. nih.govresearchgate.net Decatungstate photocatalysis, in particular, can be used for the direct conversion of aliphatic C-H bonds into alkyl sulfinic acids. nih.govorganic-chemistry.org

This method uses a decatungstate salt as a photocatalyst which, upon irradiation with near-UV light, becomes a powerful hydrogen atom transfer (HAT) agent. researchgate.netorganic-chemistry.org It can abstract a hydrogen atom from an alkane like butane (B89635) to generate an alkyl radical. This radical is then trapped by a sulfur dioxide source, leading to the formation of a sulfinic acid after a reduction step. nih.gov This sulfinic acid can then be converted into the target sulfoxide through subsequent coupling reactions. An alternative photocatalytic approach involves the direct reaction of alkanes with sulfinyl sulfones to yield sulfoxides. researchgate.netnih.gov

Synthetic Utility of β-Sulfinyl Esters as Precursors

β-Sulfinyl esters are highly valuable and versatile precursors for generating sulfenate anions under mild basic conditions. nih.govacs.org The process involves a base-promoted retro-Michael (conjugate elimination) reaction, which cleanly releases the sulfenate anion. encyclopedia.pub A variety of bases, including potassium hydroxide (B78521) (KOH) or sodium hydride (NaH), can effect this transformation. nih.govresearchgate.net

The in situ generation of sulfenate anions from these stable, easily handled precursors has been coupled with transition-metal catalysis to synthesize a wide array of sulfoxides. researchgate.netmdpi.com For instance, the sulfenate anion generated from a β-sulfinyl ester can be used directly in the palladium-catalyzed arylation reactions described in section 2.1.2.2. lookchem.comnih.gov This circumvents the need to handle potentially unstable sulfenate salts directly, enhancing the practical applicability of the method. encyclopedia.pubmdpi.com The reaction is compatible with various functional groups, although steric hindrance on the aryl group of the β-sulfinyl ester can sometimes reduce yields. mdpi.com

Bromination Strategies for Aromatic Systems

The introduction of a bromine atom onto the aromatic ring is the final key transformation. This can be performed either on a precursor molecule before the sulfoxide group is installed, or on the aryl butyl sulfoxide itself. The latter approach requires considering the directing effects of the sulfoxide group.

The sulfoxide is an ortho-, para-directing group, meaning it will direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself. Therefore, direct bromination of phenyl butyl sulfoxide would be expected to yield the desired this compound as the major product.

Several reagents are available for electrophilic aromatic bromination: organic-chemistry.org

Bromodimethylsulfonium bromide: Generated in situ from dimethyl sulfoxide (DMSO) and aqueous hydrobromic acid, this reagent is considered milder and more selective than elemental bromine. acs.org

N-Bromosuccinimide (NBS): A common and easy-to-handle brominating agent. For deactivated aromatic rings, the reaction is often carried out in a strong acid like concentrated sulfuric acid. organic-chemistry.org

Sulfoxide/HBr: A patented process describes the use of a sulfoxide in conjunction with HBr as the brominating agent, with the removal of water to drive the reaction to completion and achieve high yields. google.com

The choice of bromination conditions can be critical, especially when other functional groups are present. researchgate.netnih.gov

Electrophilic Aromatic Bromination with Sulfoxide/HBr Systems

A notable method for electrophilic aromatic bromination utilizes a reagent system generated in situ from a sulfoxide, such as dimethyl sulfoxide (DMSO), and aqueous hydrobromic acid (HBr). nih.gov This combination forms bromodimethylsulfonium bromide, which serves as a milder and often more selective brominating agent compared to elemental bromine (Br₂). nih.govacs.org This system is particularly effective for the bromination of activated aromatic rings. The reaction proceeds via an electrophilic attack of the bromonium species on the benzene (B151609) ring, followed by the loss of a proton to restore aromaticity. libretexts.org

The use of a DMSO/HBr system offers advantages in terms of handling and selectivity, mitigating some of the harsh conditions and over-bromination issues associated with using liquid bromine and a strong Lewis acid catalyst. nih.gov

Table 1: Reagents for Electrophilic Aromatic Bromination This table is interactive. Users can sort columns by clicking on the headers.

Reagent System Description Selectivity Profile Reference
Dimethyl sulfoxide / HBr Forms bromodimethylsulfonium bromide in situ. Milder and more selective than Br₂ for many aromatic compounds. nih.gov
Br₂ / FeBr₃ Classical method using elemental bromine and a Lewis acid catalyst. Strong brominating agent, can lead to lower selectivity. libretexts.org

| N-Bromosuccinimide (NBS) | A versatile reagent for allylic and benzylic bromination, also used for aromatic bromination, often with an acid catalyst. | Regioselectivity can be high, particularly with silica (B1680970) gel or in ionic liquids. | nih.govresearchgate.net |

Regioselective Bromination of Sulfoxide-Containing Precursors

When the synthetic strategy involves brominating a precursor that already contains the sulfinyl group, such as (butane-1-sulfinyl)benzene, the regioselectivity is governed by the directing effect of this substituent. The alkylsulfinyl group (-SOR) is an ortho, para-directing group due to the ability of the sulfur atom's lone pair to stabilize the arenium ion intermediate through resonance. rsc.org However, it is also a deactivating group.

The electrophilic bromination of an alkylsulfinyl-substituted benzene will yield a mixture of ortho and para-bromo isomers. The para-substituted product, this compound, is generally the major product due to the steric hindrance imposed by the bulky butane-1-sulfinyl group at the ortho positions. researchgate.net The choice of brominating agent and reaction conditions can further influence the para/ortho product ratio. researchgate.netmdpi.com For instance, employing sterically demanding brominating agents or conducting the reaction at lower temperatures can enhance the preference for para-substitution. researchgate.net

Theoretical studies and experimental results confirm that for many substituted benzenes, careful control of reaction conditions is key to achieving high regioselectivity in electrophilic aromatic bromination. nih.govmdpi.com

Synthetic Sequence Considerations for Integrating Bromine and Sulfinyl Functionalities

The synthesis of this compound requires careful planning regarding the sequence of introducing the two key functional groups. Two primary pathways can be considered:

Bromination followed by Sulfinylation: This route begins with bromobenzene. The bromo-substituent is an ortho, para-director. Introducing the butane-1-sulfinyl group at the para position can be achieved through methods such as metal-halogen exchange to form an organometallic intermediate followed by reaction with a sulfinylating agent, or through palladium-catalyzed cross-coupling reactions with a sulfenate anion. mdpi.com

Sulfinylation followed by Bromination: This approach starts with the synthesis of (butane-1-sulfinyl)benzene. Subsequent electrophilic bromination, as discussed previously, will predominantly yield the desired para-isomer due to the directing effect of the sulfinyl group. researchgate.netmdpi.com

Convergent Synthesis of this compound

Convergent synthesis involves the independent preparation of key molecular fragments that are later combined to form the final product. This approach can be more efficient for complex molecules.

Integrated Pathways from Brominated Alkyl Chains and Aromatic Sulfinyl Precursors

A convergent strategy for this compound is less commonly described than sequential approaches but is conceptually feasible. One such pathway could involve the reaction of a pre-formed aromatic sulfinyl precursor with a brominated alkyl chain. However, a more practical convergent approach involves the coupling of two aryl or aryl/alkyl fragments. For instance, a C-S bond can be formed via the palladium-catalyzed arylation of an alkyl sulfenate anion with an appropriate aryl bromide, such as 1,4-dibromobenzene. mdpi.comorganic-chemistry.org This would require selective reaction at one of the bromine sites, which can be challenging but is achievable under controlled conditions.

An alternative pathway involves the oxidation of a precursor sulfide (B99878). The synthesis of 1-bromo-4-(butylthio)benzene can be accomplished, for example, by reacting 4-bromothiophenol (B107966) with 1-bromobutane. The subsequent selective oxidation of the sulfide to the sulfoxide yields the target compound. A variety of methods for the switchable and selective oxidation of sulfides to sulfoxides or sulfones have been developed, often using oxidants like O₂/air under controlled temperatures. acs.org

Discussion of Reported Synthetic Protocols for Analogous Structures

The synthesis of structurally related compounds provides valuable insight into the methodologies applicable to this compound. The chemical literature contains numerous examples of palladium-catalyzed C-S bond formation and electrophilic brominations that are relevant.

For example, the synthesis of chiral diaryl sulfoxides has been achieved through the palladium-catalyzed reaction of aryl benzyl (B1604629) sulfoxides with aryl bromides. organic-chemistry.org Similarly, a broad range of aryl sulfoxides can be synthesized in good yields via the palladium-catalyzed arylation of sulfenate anions under mild, biphasic conditions. mdpi.com These methods highlight the utility of palladium catalysis in constructing the aryl-sulfoxide bond present in the target molecule.

Protocols for synthesizing analogous bromo-alkyl-aryl compounds also exist. The production of 1-bromo-4-phenylbutane, for instance, has been described via a two-step process involving the Friedel-Crafts acylation of benzene with 4-bromobutyryl halide, followed by reduction of the resulting ketone. google.com While the functional groups differ, the strategy of constructing a butyl chain on a benzene ring is a relevant synthetic consideration.

Table 2: Examples of Synthetic Protocols for Analogous Structures This table is interactive. Users can sort columns by clicking on the headers.

Product Type Reactants Key Reagents/Catalyst Methodology Reference
Chiral Diaryl Sulfoxides Aryl Benzyl Sulfoxides, Aryl Bromides (JosiPhos)Pd Catalyst Enantioselective arylation of sulfenate anions. organic-chemistry.org
Aryl Sulfoxides β-Sulfinyl Esters, Aryl Halides Palladium Catalyst, Base Arylation of sulfenate anions generated in situ. mdpi.com
1-Bromo-4-phenylbutane 4-Bromobutyryl Halide, Benzene Lewis Acid, H₂ / Pd-C Friedel-Crafts acylation followed by ketone reduction. google.com

| Aryl Sulfoxides / Sulfones | Aryl Sulfides | O₂/Air | Selective oxidation with temperature control. | acs.org |

Reactivity and Mechanistic Investigations of 1 Bromo 4 Butane 1 Sulfinyl Benzene

Transformations Involving the Sulfinyl Moiety

The sulfinyl group is a versatile functional group that can participate in redox reactions, rearrangements, and photochemical processes.

The sulfur atom in 1-bromo-4-(butane-1-sulfinyl)benzene exists in an intermediate oxidation state and can be either oxidized to a sulfone or reduced to a sulfide (B99878).

The oxidation of aryl sulfoxides to their corresponding sulfones is a common transformation. acsgcipr.org A variety of oxidizing agents can be employed for this purpose. Historically, high-valent metal reagents were used, but these have been largely replaced by more environmentally benign options like hydrogen peroxide (H₂O₂). acsgcipr.orgrsc.org The reaction conditions, such as solvent and temperature, play a significant role in the efficiency and selectivity of the oxidation. nih.gov For instance, the use of hydrogen peroxide in glacial acetic acid provides a simple and effective method for the selective oxidation of sulfides to sulfoxides, and similar conditions can often be adapted for the further oxidation to sulfones. nih.gov Catalytic methods, sometimes employing metal catalysts, can also be used to facilitate the oxidation, often with milder terminal oxidants like O₂. acsgcipr.org

Conversely, the reduction of this compound to 1-bromo-4-(butane-1-thio)benzene involves the removal of the sulfinyl oxygen. A range of reducing agents have been developed for this deoxygenation process. organic-chemistry.org These include systems like indium in the presence of pivaloyl chloride, and sodium borohydride (B1222165) with a catalytic amount of cobalt(II) chloride hexahydrate on moist alumina. ingentaconnect.com Another effective method involves the use of triflic anhydride (B1165640) and potassium iodide in acetonitrile, which is chemoselective and tolerates various other functional groups. organic-chemistry.org An operationally simple and scalable method utilizes ethyl vinyl ether and oxalyl chloride in acetone. mdpi.com This reaction proceeds through a chlorosulfonium salt intermediate, which is then reduced by the vinyl ether. mdpi.com Other reported systems for sulfoxide (B87167) reduction include Al-NiCl₂·6H₂O and NbCl₅/Indium. researchgate.net

Below is an interactive table summarizing various reagents for the redox transformations of sulfoxides.

TransformationReagent SystemKey Features
Oxidation Hydrogen Peroxide (H₂O₂) in Glacial Acetic Acid"Green" oxidant, simple procedure, high yields. nih.gov
Oxidation Tantalum carbide with 30% H₂O₂Catalyst can be recovered and reused.
Oxidation Urea-hydrogen peroxide (UHP)Stable, inexpensive, and easy to handle solid oxidant.
Reduction Ethyl vinyl ether / Oxalyl chlorideScalable, avoids metal catalysis, forms volatile byproducts. mdpi.com
Reduction Triflic anhydride / Potassium iodideEffective and chemoselective, tolerates many functional groups. organic-chemistry.org
Reduction NaBH₄ / CoCl₂·6H₂O / moist AluminaUses inexpensive and safe reagents under mild, neutral conditions. ingentaconnect.com
Reduction Bis(catecholato)diboron (B₂cat₂)Accommodates various functional groups that are prone to reduction.

Photochemical Reactivity and Excited-State Deactivation Mechanisms

Intramolecular Charge Transfer Phenomena in Aryl Sulfoxides

Aryl sulfoxides, such as this compound, can be described as "push-pull" systems. These molecules possess a π-conjugated system that includes both an electron-donor and an electron-acceptor group. This configuration can lead to a phenomenon known as intramolecular charge transfer (ICT), where electronic charge is displaced from the electron-rich part of the molecule to the electron-poor part upon electronic excitation. In aryl sulfoxides, the aromatic ring can act as the electron-donating component (the "push"), while the sulfoxide group functions as the electron-withdrawing moiety (the "pull").

The occurrence of ICT can result in the formation of a zwitterionic state. researchgate.net Studies on similar push-pull compounds have shown that the fluorescence spectra can exhibit emissions from both a locally excited (LE) state and an ICT state. researchgate.net The intensity of these emissions is often dependent on the polarity of the solvent, with polar solvents typically intensifying the fluorescence from the ICT level. researchgate.net In the context of this compound, the sulfinyl group withdraws electron density from the π-system of the benzene (B151609) ring, creating the potential for ICT phenomena that influence its photophysical properties.

Coordination Chemistry with Transition Metals

The sulfoxide group is a versatile ligand in coordination chemistry, capable of binding to transition metals through either the sulfur or the oxygen atom. This makes aryl sulfoxides like this compound interesting ligands for the formation of metal complexes. The coordination chemistry of such ligands is crucial in the development of catalysts and functional materials like metal-organic frameworks (MOFs). scispace.com While much of coordination chemistry has focused on transition metals, the principles also extend to other elements like actinides, although unique characteristics arise from their diffuse 5f orbitals. scispace.com

S-bound versus O-bound Complexation Modes

The ability of a sulfoxide to coordinate via either its sulfur or oxygen atom is known as linkage isomerism, and the ligand is described as ambidentate. The choice between S-bound and O-bound complexation is influenced by several factors, including the nature of the metal ion, steric hindrance around the donor atoms, and the electronic properties of the sulfoxide ligand.

According to Hard and Soft Acid and Base (HSAB) theory, "hard" metal ions (e.g., Fe³⁺, Co³⁺) typically prefer to bind to "hard" donor atoms like oxygen, leading to O-bound complexes. Conversely, "soft" metal ions (e.g., Pd²⁺, Pt²⁺, Ni⁰) tend to favor coordination with "soft" donor atoms like sulfur, resulting in S-bound complexes.

Reactions at the Brominated Aromatic Ring

The bromine atom attached to the aromatic ring of this compound is a key site for chemical transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (NAS) is a fundamental reaction in which a nucleophile displaces a leaving group, such as a halide, from an aromatic ring. byjus.com Unlike aliphatic SN1 and SN2 reactions, NAS on simple aryl halides is generally slow. libretexts.org However, the reaction is significantly accelerated by the presence of electron-withdrawing groups on the aromatic ring, especially when positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com

The reaction typically proceeds via an addition-elimination mechanism, also known as the SNAr mechanism. byjus.comlibretexts.org This pathway involves two main steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substitution product. libretexts.org

In this compound, the sulfinyl group (-SO-C₄H₉) acts as a moderately electron-withdrawing group. Its position para to the bromine atom allows it to effectively stabilize the negative charge of the Meisenheimer complex through resonance, thereby activating the ring for nucleophilic attack and facilitating the displacement of the bromide ion.

Metal-Catalyzed Cross-Coupling Reactions (e.g., C-C bond formation)

Metal-catalyzed cross-coupling reactions are powerful tools for forming new bonds, particularly C-C bonds, using aryl halides as substrates. nih.gov Palladium-catalyzed reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings are widely employed. nih.govbeilstein-journals.orgbeilstein-journals.org The aryl bromide in this compound makes it a suitable substrate for such transformations, allowing for the introduction of a wide variety of aryl, alkyl, and alkynyl groups. semanticscholar.orgresearchgate.net

Nickel-Catalyzed Reductive Arylation of α-Bromo Sulfoxides

A notable development in the synthesis of sulfoxides is the nickel-catalyzed reductive arylation, which couples aryl halides with α-bromo sulfoxides. acs.orgorganic-chemistry.orgnih.gov This cross-electrophile coupling strategy avoids the need for pre-formed, often sensitive, organometallic reagents. acs.org The reaction proceeds under mild conditions and exhibits excellent tolerance for various functional groups. organic-chemistry.orgacs.org

In a typical procedure, an aryl iodide is coupled with an α-bromo sulfoxide in the presence of a nickel catalyst, a reductant, and a suitable solvent. organic-chemistry.org Optimization studies have identified effective reaction components, which are summarized in the table below.

Optimized Conditions for Nickel-Catalyzed Reductive Arylation organic-chemistry.org
ComponentOptimal Reagent/Condition
Nickel SourceNiBr₂·glyme
SolventDMA (Dimethylacetamide)
ReductantMn powder
AdditiveZnI₂

This method allows for the synthesis of a diverse array of aryl benzyl (B1604629) sulfoxides in good to excellent yields (41–91%). organic-chemistry.org A key advantage is the preservation of stereochemical integrity when optically enriched sulfoxides are used as starting materials. acs.orgorganic-chemistry.org Mechanistic investigations suggest that the reaction likely proceeds through a radical pathway initiated by the nickel catalyst. organic-chemistry.org The scalability of this transformation has also been successfully demonstrated. organic-chemistry.org

Substrate Scope for Nickel-Catalyzed Arylation of α-Bromo Sulfoxides acs.org
Substituent on α-Bromo Sulfoxide AreneCoupling PartnerProduct Yield
4-MeIodobenzene86%
4-OMeIodobenzene73%
4-FIodobenzene83%
4-ClIodobenzene72%
4-CF₃Iodobenzene42%

Regioselective Electrophilic Aromatic Substitution on Activated Analogs

The regioselectivity of electrophilic aromatic substitution (EAS) on derivatives of this compound is dictated by the directing effects of the existing substituents on the aromatic ring: the bromo group and the butane-1-sulfinyl group. The bromo substituent is a deactivating, ortho-, para-director, while the sulfinyl group (-SOR) is generally considered a deactivating group with a more complex directing influence.

The sulfinyl group possesses a lone pair of electrons on the sulfur atom, which can be donated to the aromatic ring via resonance, favoring ortho and para substitution. Conversely, the inductive effect of the electronegative oxygen atom withdraws electron density from the ring, which deactivates it towards electrophilic attack. The balance of these effects can be subtle and dependent on the reaction conditions. However, studies on analogous aryl sulfoxides have shown that in certain electrophilic reactions, such as molecular halogenation, the sulfinyl group can act as an ortho-, para-director, suggesting that the resonance effect can be significant.

In an activated analog of this compound, where an activating group is also present on the ring, the position of the incoming electrophile would be determined by the combined directing effects of all substituents. The bromo group at position 1 and the butane-1-sulfinyl group at position 4 are para to each other. This leaves positions 2, 3, 5, and 6 open for substitution. The bromo group directs ortho (positions 2 and 6), and the sulfinyl group also directs ortho (positions 3 and 5).

The table below summarizes the directing effects of the individual substituents.

SubstituentTypeActivating/DeactivatingDirecting Effect
-BrHalogenDeactivatingOrtho, Para
-S(O)RSulfinylDeactivatingOrtho, Para (generally)

In a hypothetical electrophilic substitution reaction, such as nitration, on this compound, the potential products would be formed by substitution at the positions ortho to either the bromo or the sulfinyl group. The steric hindrance from the bulky butane-1-sulfinyl group might influence the ratio of the products, potentially favoring substitution at the positions ortho to the smaller bromo group.

Reactivity of the Butane (B89635) Chain and Its Functionalization

Potential for Site-Specific Functionalization of the Butane Chain

While the saturated butane chain is generally inert, the presence of the sulfinyl group provides a handle for site-specific functionalization, primarily at the α-position.

One of the most well-known reactions for the functionalization of the α-carbon of sulfoxides is the Pummerer rearrangement . wikipedia.org This reaction typically involves the treatment of a sulfoxide with an activating agent, such as acetic anhydride, which leads to the formation of an α-acyloxy thioether. wikipedia.org For this compound, this would involve the conversion of the sulfoxide to an intermediate that rearranges to place an acetoxy group on the α-carbon of the butane chain.

The general scheme for a Pummerer rearrangement is as follows:

R-S(O)-CH₂-R' + Ac₂O → R-S-CH(OAc)-R' + AcOH

In the context of this compound, the expected product of a Pummerer rearrangement would be 1-acetoxy-1-((4-bromophenyl)thio)butane.

The table below outlines a potential reaction for the functionalization of the butane chain.

ReactionReagentsPotential Product
Pummerer RearrangementAcetic Anhydride (Ac₂O)1-acetoxy-1-((4-bromophenyl)thio)butane

Beyond the Pummerer rearrangement, the increased acidity of the α-protons allows for deprotonation with a strong base to form a carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of a wide range of functional groups at the α-position of the butane chain. This provides a versatile strategy for the site-specific functionalization of the alkyl moiety.

Stereochemical Aspects and Chiral Recognition of Sulfoxides

Chirality at the Sulfur Center in Sulfoxides

The sulfur atom in a sulfoxide (B87167) like 1-Bromo-4-(butane-1-sulfinyl)benzene is a stereogenic center when the two organic substituents are different, a condition met in this compound (a 4-bromophenyl group and a butyl group). illinois.edu This chirality is a direct consequence of the specific geometry and electronic structure of the sulfinyl group.

The sulfoxide group is characterized by a sulfur atom bonded to an oxygen atom and two carbon-based substituents. The sulfur atom adopts a tetrahedral sp3 hybridization, with a lone pair of electrons occupying one of the tetrahedral vertices. illinois.edu This arrangement results in a stable pyramidal geometry around the sulfur atom. nih.govacs.org The lone pair of electrons is treated as a fourth, distinct substituent, making the sulfur atom a chiral center if the other two substituents (R1 and R2) are not identical. researchgate.netillinois.edu

This inherent chirality means that sulfoxides such as this compound can exist as a pair of non-superimposable mirror images known as enantiomers. researchgate.net These enantiomers are configurationally stable at room temperature, allowing for their separation and use in stereoselective applications. rsc.orgillinois.edu The discovery of the first optically active sulfoxide in 1926 was a pivotal moment for understanding the non-planar nature of the sulfur-oxygen bond. wiley-vch.de

While chiral sulfoxides are configurationally stable, they can undergo stereomutation (racemization) under specific conditions, such as high temperatures or irradiation. illinois.edu The primary mechanism for this inversion of configuration is pyramidal inversion. nih.gov This process involves the sulfur atom passing through a planar transition state, which requires a significant amount of energy.

The energy barrier for pyramidal inversion in most sulfoxides is substantial, typically ranging from 38 to 47 kcal/mol. illinois.edunih.gov This high barrier is what accounts for their stereochemical stability under normal conditions. illinois.edu Theoretical studies using Density Functional Theory (DFT) have shown that factors such as resonance effects and the presence of electron-withdrawing groups can influence this barrier. For instance, a phenyl ring can stabilize the transition state, lowering the inversion barrier by approximately 3 kcal/mol compared to similar molecules without this feature. nih.gov Further introduction of electron-withdrawing groups, like a cyano group on the phenyl ring, can decrease the energy barrier even more. nih.gov

Calculated Energy Barriers for Pyramidal Inversion in Various Sulfoxides
Sulfoxide CompoundCalculated Barrier (ΔE‡, kcal/mol)
Methyl Phenyl Sulfoxide38.7 - 47.1
Methyl 4-cyanophenyl Sulfoxide38.7 - 47.1
Diphenyl Sulfoxide38.7 - 47.1
4,4'-dicyanodiphenyl Sulfoxide38.7 - 47.1
Benzyl (B1604629) Methyl Sulfoxide38.7 - 47.1
Benzyl Phenyl Sulfoxide38.7 - 47.1

The data in this table reflects a range of calculated barriers for the pyramidal inversion mechanism of several sulfoxides, as determined by DFT B3LYP/6-311G(d,p) level calculations. nih.gov

Asymmetric Synthesis of Enantiopure Sulfoxides

Given the importance of enantiomerically pure sulfoxides in pharmaceuticals and as chiral auxiliaries, several methods for their asymmetric synthesis have been developed. researchgate.netacs.orgwiley-vch.de The main strategies include the use of chiral precursors, the enantioselective oxidation of prochiral sulfides, and nucleophilic displacement reactions. wiley-vch.de

The Andersen method, first reported in 1962, is a classic and widely used approach for preparing chiral sulfoxides with a known absolute configuration. illinois.eduwiley-vch.de The process begins with the reaction of a sulfinyl chloride with a chiral alcohol, most commonly L-(-)-menthol, to form a mixture of diastereomeric sulfinate esters. illinois.edulibretexts.org These diastereomers can then be separated, typically by crystallization. illinois.eduwiley-vch.de

The crucial step involves the nucleophilic substitution of the separated, diastereomerically pure sulfinate ester with an organometallic reagent, such as a Grignard reagent (R-MgX). wiley-vch.delibretexts.org This reaction proceeds with a clean inversion of configuration at the sulfur center, yielding an enantiomerically pure sulfoxide. researchgate.netillinois.edu

Key Steps of the Andersen Method:

Esterification: Reaction of a sulfinyl chloride (e.g., p-toluenesulfinyl chloride) with a chiral alcohol (e.g., (-)-menthol) to produce diastereomeric sulfinates. illinois.edu

Separation: Diastereomers are separated, often via fractional crystallization. wiley-vch.de An improvement introduced in 1980 combined crystallization with in-situ epimerization to improve the yield of the desired diastereomer. wiley-vch.de

Nucleophilic Substitution: The pure diastereomer reacts with an organometallic reagent (e.g., Grignard or organolithium) to displace the chiral auxiliary, resulting in the desired chiral sulfoxide with inversion of stereochemistry. acs.orgnih.gov

Derivatives of this method have expanded its scope, utilizing other chiral auxiliaries like diacetone-D-glucose (DAG) and amino indanol-based oxathiazolidines to access a wider variety of enantiopure sulfoxides. researchgate.netillinois.eduacs.org

The most direct route to chiral sulfoxides is the enantioselective oxidation of their corresponding prochiral sulfides. wiley-vch.deresearchgate.net This approach involves treating a sulfide (B99878), such as 1-bromo-4-(butane-1-thio)benzene, with an oxidizing agent in the presence of a chiral catalyst. acsgcipr.org This method avoids the need for stoichiometric chiral auxiliaries.

Various catalytic systems have been developed for this purpose:

Metal-Based Catalysts: Titanium and vanadium complexes are prominent in this area. libretexts.org The Kagan-Sharpless oxidation, using a titanium complex with diethyl tartrate (DET) as a chiral ligand and an alkyl hydroperoxide as the oxidant, is a well-known example. libretexts.orgacsgcipr.org Modifications to this system, such as the inclusion of water or the use of different hydroperoxides, have led to improved enantioselectivities. libretexts.org Chiral salen and salan complexes of titanium and iron have also proven effective. libretexts.org

Enzymatic Catalysis: Biocatalytic methods using enzymes like monooxygenases or peroxidases can produce chiral sulfoxides with high enantiomeric excess (ee). libretexts.orgacsgcipr.orgrsc.org For example, Streptomyces glaucescens has been used for the selective oxidation of phenyl methyl sulfide to the (R)-sulfoxide with an ee exceeding 99%. rsc.org

Organocatalysts: Chiral organic molecules, such as chiral oxaziridines, flavinium salts, and phosphoric acids, have been employed as catalysts for sulfide oxidation, often using hydrogen peroxide as the terminal oxidant. libretexts.orgresearchgate.net

Summary of Enantioselective Sulfoxidation Methods
Catalyst SystemChiral ComponentOxidantTypical SubstratesReported Enantioselectivity (ee)
Kagan-SharplessDiethyl Tartrate (DET)t-BuOOH / CHPAlkyl Aryl SulfidesModerate to High libretexts.org
Vanadium Schiff BaseAmino Alcohol DerivativesH₂O₂Various SulfidesUp to 99% wiley-vch.de
Chiral Fe(salan)Salan LigandH₂O₂Alkyl Aryl SulfidesGood to Excellent libretexts.org
Bacterial FlavoenzymeCyclohexanone Monooxygenase (CHMO)-ThioethersExcellent libretexts.org
OrganocatalystChiral Phosphoric AcidH₂O₂Aryl Alkyl SulfidesUp to 91:9 er researchgate.net

Asymmetric synthesis of chiral sulfoxides can also be achieved through nucleophilic displacement at a sulfur atom. rsc.orgnih.gov This method is distinct from the Andersen synthesis in that it can involve the desymmetrization of achiral sulfoxides or the modification of existing chiral sulfoxides. rsc.org

The reaction of a chiral sulfinyl compound with an organometallic reagent typically proceeds via an SN2-type mechanism, resulting in the inversion of configuration at the sulfur stereocenter. researchgate.net Computational studies on gas-phase nucleophilic substitution at sulfinyl sulfur have shown that many of these reactions proceed through an addition-elimination mechanism, involving a central, tetracoordinate-sulfur intermediate. uclan.ac.ukresearchgate.net

A versatile one-pot procedure involves reacting N-tosyl-norephedrine with thionyl chloride to create a heterocyclic intermediate. libretexts.org Sequential addition of two different Grignard reagents (R¹MgX followed by R²MgX) to this intermediate can produce sulfoxides with enantiomeric excesses greater than 99%. libretexts.org This approach allows for the synthesis of a diverse range of chiral sulfoxides by varying the organometallic nucleophiles. libretexts.org

Methods for Stereochemical Assignment and Enantioseparation

Determining the absolute configuration and separating the enantiomers of chiral sulfoxides like this compound are crucial for their application. A variety of sophisticated analytical techniques are employed for this purpose.

The absolute configuration of chiral sulfoxides can be elucidated using several spectroscopic methods. researchgate.net

Electronic Circular Dichroism (ECD): ECD spectroscopy is a powerful technique for determining the absolute configuration of chiral compounds. mdpi.comnih.gov It measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum, with its characteristic positive or negative Cotton effects, can be compared with spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., the (R) or (S) configuration). nih.gov This comparison allows for the unambiguous assignment of the absolute stereochemistry of the sulfoxide. mdpi.com

J-based Configuration Analysis: This NMR-based method, often used for determining the relative configuration of acyclic flexible molecules, relies on the measurement of long-range J-couplings (scalar couplings) between protons or other nuclei. nih.gov By analyzing the magnitudes of these coupling constants, which are dependent on the dihedral angles between the coupled nuclei, the preferred conformation of the molecule can be deduced. This conformational information, in turn, helps in assigning the relative and, in conjunction with other data, the absolute configuration of stereocenters. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile tool for stereochemical analysis. researchgate.netresearchgate.net The use of chiral derivatizing agents (CDAs) is a common NMR method for determining absolute configuration. researchgate.netnih.gov The chiral sulfoxide is reacted with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers exhibit distinct chemical shifts in their NMR spectra, and analysis of these differences (e.g., the Δδ values in ¹H or ¹⁹F NMR) can be used to deduce the absolute configuration of the original sulfoxide based on established models of the CDA. researchgate.netnih.govcapes.gov.br

Table 1: Spectroscopic Methods for Absolute Configuration of Sulfoxides

Technique Principle Application to Sulfoxides
Electronic Circular Dichroism (ECD) Measures differential absorption of circularly polarized light. Comparison of experimental and calculated spectra to assign (R)/(S) configuration. mdpi.comnih.gov
J-based Analysis Utilizes distance-dependent nuclear coupling constants (J-values) to determine molecular conformation. Deduces preferred conformations to help assign relative stereochemistry. nih.gov

| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR spectra. | Analysis of chemical shift differences (Δδ) to determine absolute configuration. researchgate.netcapes.gov.br |

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for the analytical and preparative separation of sulfoxide enantiomers. mdpi.comnih.gov

The principle of this technique lies in the differential interaction between the two enantiomers of the sulfoxide and the chiral selector immobilized on the stationary phase. mdpi.com This leads to the formation of transient diastereomeric complexes with different stabilities, resulting in different retention times and, thus, separation. mdpi.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® and ChiralPak® columns), are particularly effective for resolving a wide range of chiral sulfoxides. polimi.itnih.gov The enantioseparation is influenced by several factors, including the specific structure of the CSP, the composition of the mobile phase (often a mixture of an alkane and an alcohol), and the column temperature. nih.gov Chlorinated polysaccharide phases have demonstrated high retention and enantioselectivity for some sulfoxides. polimi.it Supercritical fluid chromatography (SFC) with these columns is also an effective technique for separating chiral sulfoxides. polimi.it

Table 2: Chromatographic Enantioseparation of Sulfoxides

Method Chiral Stationary Phase (CSP) Type Principle Key Factors
Chiral HPLC Polysaccharide-based (e.g., Chiralcel®, ChiralPak®) Forms transient diastereomeric complexes with differing stabilities. mdpi.com CSP structure, mobile phase composition, temperature. nih.gov

| Chiral SFC | Polysaccharide-based | Similar to HPLC, but uses a supercritical fluid as the mobile phase. | High efficiency and enantioselectivity. polimi.it |

A significant and often underestimated challenge in determining the stereochemical purity of chiral sulfoxides is the phenomenon of Self-Disproportionation of Enantiomers (SDE). rsc.orgresearchgate.net SDE is the spontaneous fractionation of a non-racemic (scalemic) mixture into enantiomerically enriched and depleted fractions when subjected to achiral physicochemical processes, such as chromatography, distillation, or even evaporation. rsc.orgnih.gov

This phenomenon arises from the formation of homo- and heterochiral aggregates (dimers, trimers, etc.) that have different physical properties. During a process like achiral column chromatography, these aggregates can interact differently with the stationary phase, leading to their separation and an alteration of the enantiomeric excess (ee) in the collected fractions. rsc.org This can result in a significant misinterpretation of the stereochemical outcome of an asymmetric reaction or the actual purity of a sample. rsc.orgnih.gov Studies on compounds like methyl n-pentyl sulfoxide have shown that SDE is a persistent phenomenon for chiral sulfoxides and can even be used for the optical purification of samples with modest initial ee. rsc.org Therefore, careful validation is required when reporting the enantiomeric purity of sulfoxides like this compound to ensure the reported values are accurate. nih.gov

Application of Sulfoxides as Chiral Auxiliaries in Asymmetric Organic Reactions

Chiral sulfoxides are highly valued as chiral auxiliaries in asymmetric synthesis. wiley-vch.dethieme-connect.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a chemical reaction to occur with high stereoselectivity. After the reaction, the auxiliary is removed, having imparted its chirality to the product molecule.

The sulfinyl group is an excellent stereocontrolling element due to its steric bulk and the electronic nature of the S=O bond. researchgate.net By attaching a chiral sulfoxide group, such as the (butane-1-sulfinyl)benzene moiety, to a prochiral molecule, it is possible to control the facial selectivity of approaching reagents. This strategy has been successfully applied in a multitude of asymmetric transformations, including:

Michael additions researchgate.net

Diels-Alder reactions

Aldol reactions

Reductions of ketones

The ability of the chiral sulfinyl group to effectively transmit chirality has made it a cornerstone in the enantioselective synthesis of numerous biologically active compounds and natural products. thieme-connect.comtandfonline.com

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

The structural confirmation of 1-bromo-4-(butane-1-sulfinyl)benzene is achieved through the analysis of its proton (¹H) and carbon-13 (¹³C) NMR spectra. The oxidation of the sulfur atom from a thioether to a sulfoxide (B87167) induces significant changes in the chemical shifts of nearby protons and carbons, which can be precisely monitored and calculated. nih.gov

In the ¹H NMR spectrum, the aromatic protons are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the aromatic ring closer to the electron-withdrawing sulfinyl group would be deshielded and resonate at a lower field compared to those in the parent sulfide (B99878). The protons of the butyl chain, particularly the methylene (B1212753) group alpha to the sulfur atom (α-CH₂), are significantly deshielded due to the direct influence of the electronegative sulfinyl group.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the benzene ring show distinct signals, with the carbon atom bonded to the sulfur (C-S) being notably affected by the oxidation state. The carbons of the butyl group also exhibit predictable shifts, with the α-carbon showing a significant downfield shift upon oxidation from sulfide to sulfoxide.

The expected chemical shifts for this compound, based on data from analogous structures and predictive models, are summarized in the tables below. rsc.orgdocbrown.info

Interactive Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (ortho to SO)7.65 - 7.75Doublet
Aromatic (ortho to Br)7.55 - 7.65Doublet
Butyl (α-CH₂)2.80 - 2.95Triplet
Butyl (β-CH₂)1.70 - 1.85Multiplet
Butyl (γ-CH₂)1.40 - 1.55Multiplet
Butyl (δ-CH₃)0.90 - 1.00Triplet

Interactive Table: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-SO145 - 147
C-Br125 - 127
Aromatic CH (ortho to SO)124 - 126
Aromatic CH (ortho to Br)132 - 134
Butyl (α-C)55 - 58
Butyl (β-C)24 - 26
Butyl (γ-C)21 - 23
Butyl (δ-C)13 - 14

The sulfur atom in a sulfoxide is a stereocenter, meaning this compound can exist as two enantiomers. Determining the enantiomeric excess (ee) and absolute configuration is crucial, particularly when the compound is synthesized via asymmetric methods. Advanced NMR techniques, especially the use of chiral solvating agents (CSAs), are powerful for this purpose. gsartor.orgsci-hub.se

CSAs, such as (S)-(+)-α-methoxyphenylacetic acid (MPA) or Pirkle's alcohol, are enantiomerically pure compounds that form transient, diastereomeric complexes with the enantiomers of the chiral analyte. gsartor.orgsci-hub.se These diastereomeric complexes have different NMR signatures. When a CSA is added to a solution of racemic or enantioenriched this compound, the signals for the enantiomers split into two distinct sets of peaks. acs.orgresearchgate.net The protons alpha to the sulfinyl group are typically the most affected and are used for analysis. gsartor.org The integration ratio of these separated signals directly corresponds to the enantiomeric ratio of the sample. The choice of CSA and its concentration relative to the analyte are critical for achieving optimal signal separation. sci-hub.se

This method allows for a rapid and accurate determination of enantiopurity without the need for derivatization or chromatographic separation. nih.govsemmelweis.hu

In situ NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time directly within the NMR tube. This methodology offers profound mechanistic insights by allowing the observation of reactants, intermediates, products, and byproducts as the reaction progresses. nih.gov

The synthesis of this compound is typically achieved by the oxidation of the corresponding sulfide, 1-bromo-4-(butylthio)benzene. By conducting this oxidation within an NMR tube using an oxidant like meta-chloroperbenzoic acid, the reaction can be monitored continuously. nih.gov Time-dependent ¹H NMR spectra would show the gradual decrease in the intensity of the signals corresponding to the starting sulfide and the simultaneous increase in the signals for the sulfoxide product. rsc.org This allows for the calculation of reaction kinetics. Furthermore, this technique is highly effective for detecting the formation of any over-oxidation product, such as 1-bromo-4-(butane-1-sulfonyl)benzene, which would have its own characteristic NMR signals. nih.govrsc.org The ability to identify transient intermediates or byproducts provides valuable data for optimizing reaction conditions and understanding the reaction mechanism.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are used to confirm the elemental composition of a molecule. The molecular formula of this compound is C₁₀H₁₃BrOS. nih.gov A key feature in the mass spectrum of this compound is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in the appearance of two molecular ion peaks of almost equal intensity, separated by two mass units ([M]•⁺ and [M+2]•⁺).

HRMS can distinguish between these isotopic compositions with high precision. This data is crucial for unambiguously confirming the presence of one bromine atom and verifying the molecular formula of the compound.

Interactive Table: Expected HRMS Molecular Ion Peaks

Ion FormulaIsotope CompositionCalculated Mass (Da)
[C₁₀H₁₃⁷⁹BrOS]•⁺¹²C, ¹H, ⁷⁹Br, ¹⁶O, ³²S260.0027
[C₁₀H₁₃⁸¹BrOS]•⁺¹²C, ¹H, ⁸¹Br, ¹⁶O, ³²S262.0007

The analysis of byproducts is critical for understanding reaction mechanisms and optimizing synthetic routes. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for separating and identifying components of a crude reaction mixture. gsartor.org

In the synthesis of this compound via sulfide oxidation, MS can be used to identify key byproducts. The most common byproducts would be unreacted starting material, 1-bromo-4-(butylthio)benzene, and the over-oxidation product, 1-bromo-4-(butane-1-sulfonyl)benzene. Detecting and quantifying these species by MS provides a measure of the reaction's efficiency and selectivity.

Furthermore, MS analysis is instrumental in mechanistic studies for detecting proposed reaction intermediates. For example, in more complex transformations involving the sulfoxide, HRMS can be employed to search for the exact masses of hypothesized transient species, and their absence or presence can provide strong evidence to support or refute a proposed mechanistic pathway. nih.gov The fragmentation patterns observed in the mass spectrum of the product and any byproducts also offer valuable structural information that helps to piece together the reaction's course.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of "this compound" is distinguished by absorption bands corresponding to the vibrational modes of its key functional groups: the sulfinyl group (S=O) and the carbon-bromine (C-Br) bond.

The sulfinyl (S=O) group typically exhibits a strong stretching vibration in the range of 950–1150 cm⁻¹. researchgate.net This characteristic absorption is a reliable indicator of the presence of a sulfoxide. For aryl sulfoxides specifically, this band is often observed between 1000 cm⁻¹ and 1100 cm⁻¹. The exact frequency can be influenced by the electronic nature of the substituents on the aromatic ring.

The carbon-halogen (C-X) bond vibrations are also prominent in the IR spectrum. The frequency of the C-X stretching vibration decreases as the mass of the halogen atom increases. libretexts.orglibretexts.orgspcmc.ac.in For brominated aromatic compounds, the C-Br stretching vibration is typically observed in the 690-515 cm⁻¹ region. spcmc.ac.intu.edu.iq This absorption is often strong and can be a useful diagnostic tool for the presence of a bromine substituent on the benzene ring. libretexts.orglibretexts.org

Other notable vibrations for this molecule would include aromatic C=C stretching in the 1600-1400 cm⁻¹ region and C-H stretching from both the aromatic ring (above 3000 cm⁻¹) and the butyl group (around 2840-3000 cm⁻¹). tu.edu.iq

Table 1: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Sulfinyl (S=O)Stretching1000 - 1100Strong
Carbon-Bromine (C-Br)Stretching690 - 515Strong
Aromatic C=CStretching1600 - 1400Variable
Aromatic C-HStretching> 3000Variable
Aliphatic C-HStretching2840 - 3000Strong

While IR spectroscopy primarily identifies functional groups, a detailed analysis of vibrational frequencies can provide indirect information about bond lengths and strengths. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is directly proportional to the square root of the force constant of the bond and inversely proportional to the square root of the reduced mass of the atoms. A higher vibrational frequency generally corresponds to a stronger bond and, consequently, a shorter bond length.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to calculate theoretical vibrational frequencies and correlate them with experimental IR data. nih.gov This combined approach allows for a more refined analysis of the molecule's structure, including the estimation of bond lengths and the assignment of complex vibrational modes that arise from the coupling of different vibrations within the molecule.

Other Spectroscopic Techniques

Beyond standard IR spectroscopy, other advanced techniques are crucial for a comprehensive understanding of the stereochemical and conformational properties of chiral sulfoxides like "this compound."

The sulfoxide group in "this compound" is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration (R or S) of chiral molecules. encyclopedia.pub ECD measures the differential absorption of left and right circularly polarized light by a chiral sample. encyclopedia.pubbabcock.edu.ng

For aryl sulfoxides, the ECD spectrum typically shows characteristic bands, often referred to as Cotton effects, which arise from electronic transitions within the molecule. rsc.orgacs.org The sign and intensity of these Cotton effects are directly related to the spatial arrangement of the atoms around the chiral sulfur atom. encyclopedia.pub

The interpretation of ECD spectra is often supported by theoretical calculations, most commonly time-dependent density functional theory (TD-DFT). acs.orgresearchgate.net By calculating the theoretical ECD spectrum for a specific enantiomer (e.g., the R-enantiomer) and comparing it to the experimental spectrum, the absolute configuration of the synthesized compound can be confidently assigned. acs.orgacs.org If the calculated and experimental spectra match, the assumed absolute configuration is correct; if they are mirror images, the configuration is the opposite of what was assumed. encyclopedia.pub This combination of experimental ECD and theoretical calculations provides a reliable method for elucidating the three-dimensional structure of chiral sulfoxides. researchgate.netacs.org

Rotational spectroscopy, often performed using Fourier-transform microwave (FTMW) spectroscopy, provides highly precise information about the structure and dynamics of molecules in the gas phase. acs.org This technique measures the transitions between quantized rotational energy levels of a molecule. Since the rotational constants of a molecule are directly related to its moments of inertia, rotational spectroscopy can be used to determine accurate molecular geometries, including bond lengths and angles, with high precision. mdpi.com

For a flexible molecule like "this compound," which has a butyl chain and can exhibit hindered rotation around the aryl-sulfur bond, rotational spectroscopy can be used to identify and characterize different stable conformers that exist in the gas phase. rsc.orgresearchgate.net By analyzing the rotational spectra of different isotopologues (molecules where one or more atoms have been replaced by their isotopes), a detailed three-dimensional structure of the most stable conformer(s) can be determined. acs.org

Furthermore, the study of rotational spectra can provide insights into the barriers to internal rotation and the dynamics of conformational changes. rsc.org This information is crucial for understanding the molecule's potential energy surface and its conformational preferences, which can influence its chemical and physical properties. While direct experimental data for "this compound" may not be readily available, studies on related molecules like dimethyl sulfoxide and other aryl sulfoxides demonstrate the power of this technique in elucidating gas-phase structures and dynamics. acs.orgmdpi.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can elucidate a wide range of properties for 1-bromo-4-(butane-1-sulfinyl)benzene, from its geometry to its reactivity.

The potential energy surface (PES) is a fundamental concept in chemistry, representing the energy of a molecule as a function of its geometry. For this compound, DFT calculations can map out the ground state PES, identifying the most stable arrangements of its atoms.

Time-dependent DFT (TD-DFT) extends these methods to study the electronic excited states. An investigation of the excited state PES would be crucial for understanding the photochemistry of the molecule, for instance, how it might behave when exposed to UV light. Such studies can pinpoint the geometries of excited state energy minima and the pathways for relaxation back to the ground state, which may involve light emission or non-radiative decay. The calculations would also identify regions where different potential energy surfaces cross, known as conical intersections, which are critical for understanding rapid photochemical reactions.

For a molecule like this compound, a primary focus of conformational analysis would be the torsion angle around the C(aryl)-S bond. By systematically rotating this bond and calculating the energy at each step, a potential energy profile can be generated. Studies on simpler analogs like methyl phenyl sulfoxide (B87167) have shown that the most stable conformation often involves a compromise between steric hindrance and electronic effects, such as conjugation between the sulfur lone pair and the aromatic pi-system. acs.org The bromo-substituent and the butyl chain will influence the precise nature of these stable conformations.

An illustrative potential energy profile for the C(aryl)-S bond rotation is presented below.

Dihedral Angle (°)Relative Energy (kcal/mol)Conformation
00.0Global Minimum
603.5Transition State
1201.5Local Minimum
1804.0Transition State

Note: This table is illustrative and represents hypothetical data for this compound based on typical findings for aryl sulfoxides.

DFT is a powerful tool for investigating reaction mechanisms. For any chemical transformation involving this compound, DFT can be used to model the step-by-step pathway from reactants to products. A key aspect of this is the identification and characterization of transition states—the high-energy structures that connect reactants, intermediates, and products.

The sulfur atom in this compound is a stereocenter, meaning the molecule is chiral and can exist as two non-superimposable mirror images (enantiomers). wikipedia.org Sulfoxides possess a high barrier to inversion, making these enantiomers stable at room temperature. illinois.edu Computational chemistry, particularly DFT, can be employed to understand and predict the stereochemical outcome of reactions that form or involve this chiral center. rsc.org

In a reaction that creates the sulfoxide, for instance, by asymmetric oxidation of the corresponding sulfide (B99878), DFT can be used to model the transition states leading to the (R)- and (S)-enantiomers. By comparing the activation energies of these two competing pathways, it is possible to predict which enantiomer will be formed in excess. The difference in activation energies (ΔΔG‡) is directly related to the enantiomeric excess (ee) of the reaction. Such studies are invaluable for the rational design of stereoselective syntheses. acs.org

Molecular Dynamics Simulations for Conformational Flexibility

While DFT is excellent for studying static structures and specific reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. youtube.com An MD simulation of this compound would involve solving Newton's equations of motion for all the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve.

Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking Studies (as Methodological Tools)

Quantitative Structure-Activity Relationship (QSAR) and molecular docking are computational techniques widely used in medicinal chemistry and materials science to predict the biological activity or properties of molecules. nih.gov While specific QSAR or docking studies on this compound are not prominent, these methods represent powerful tools for its future investigation.

In a QSAR study, a statistical model is built to correlate the chemical structure of a series of compounds with a specific activity (e.g., enzyme inhibition). nih.gov If a set of related sulfoxide compounds with known activities were available, a QSAR model could be developed using descriptors calculated for this compound (such as its size, shape, and electronic properties) to predict its potential activity.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com If a biological target (such as an enzyme) were identified for this compound, molecular docking could be used to predict how the molecule fits into the active site of the protein. This would provide hypotheses about the mode of interaction and could guide the design of more potent analogs. The results of a docking study are often summarized by a "docking score," which estimates the binding affinity.

Applications in Advanced Organic Synthesis

Role as a Synthetic Intermediate for Complex Molecules

While specific examples of the use of 1-Bromo-4-(butane-1-sulfinyl)benzene as a direct intermediate in the synthesis of complex molecules are not prominently reported, its structure is analogous to other bi-functional reagents used in multi-step synthetic sequences. Aryl halides and sulfoxides are staple functional groups in organic synthesis. The bromo-substituent allows for the introduction of various functionalities through cross-coupling reactions, and the sulfoxide (B87167) can act as a chiral auxiliary or be transformed into other sulfur-containing groups.

Precursor in the Generation of Diverse Sulfur-Containing Compounds

The sulfoxide moiety in this compound makes it a potential precursor for a variety of other sulfur-containing compounds. The sulfoxide can be oxidized to the corresponding sulfone, 1-bromo-4-(butane-1-sulfonyl)benzene, or reduced to the sulfide (B99878), 1-bromo-4-(butylsulfanyl)benzene. These transformations allow for the modulation of the electronic properties and reactivity of the sulfur group, expanding its synthetic utility.

Furthermore, the sulfoxide can participate in reactions like the Pummerer rearrangement. While not specifically documented for this compound, this type of reaction typically transforms a sulfoxide into an α-acyloxythioether upon treatment with an activating agent like acetic anhydride (B1165640), providing a pathway to further functionalize the carbon adjacent to the sulfur atom.

Contribution to Novel Rearrangement Reactions and Selective Transformations

Aryl sulfoxides are known to participate in rearrangement reactions that can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. For instance, the Mislow-Evans rearrangement involves the cymitquimica.comacs.org-sigmatropic rearrangement of allylic sulfoxides. Although this compound is not an allylic sulfoxide itself, its derivatives could potentially undergo such transformations.

The inherent chirality of the sulfoxide group is a key feature. Enantiopure aryl sulfoxides are valuable as chiral auxiliaries, directing the stereochemical outcome of reactions on other parts of the molecule. After serving its purpose, the sulfoxide can often be removed or transformed, having imparted its chirality to the target molecule. General studies on 2-sulfinyl dienes have shown that the sulfoxide group can control the regioselectivity and enantioselectivity of base-induced cymitquimica.comacs.org-sigmatropic rearrangements. acs.org

Utility in Enabling Carbon-Carbon, Carbon-Sulfur, and Carbon-Bromine Bond Formations

The dual functionality of this compound provides distinct handles for forming various chemical bonds.

Carbon-Bromine Bond Formations: The carbon-bromine bond is a well-established reactive site for numerous transformations. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental for the construction of complex molecular frameworks by forming new carbon-carbon bonds. For example, the Suzuki coupling would involve reacting the bromo-compound with an organoboron reagent to form a biaryl structure.

Carbon-Sulfur Bond Formations: The sulfoxide group itself represents a C-S bond. Its modification, as mentioned earlier (oxidation to sulfone, reduction to sulfide), alters the nature of this bond. Additionally, palladium-catalyzed methods have been developed for the arylation of sulfenate anions to generate aryl sulfoxides, highlighting the ongoing research into forming C-S bonds of this type. acs.org

The table below summarizes the potential transformations based on the functional groups present in this compound, drawing from general knowledge of aryl halide and sulfoxide reactivity.

Functional GroupReaction TypePotential Product Type
Aryl BromideSuzuki CouplingBiaryl Compound
Aryl BromideHeck CouplingAryl-alkene
Aryl BromideSonogashira CouplingAryl-alkyne
Aryl BromideBuchwald-Hartwig AminationAryl-amine
SulfoxideOxidationAryl Sulfone
SulfoxideReductionAryl Sulfide
SulfoxidePummerer Rearrangementα-Acyloxythioether

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Bromo-4-(butane-1-sulfinyl)benzene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via bromination of 4-(butane-1-sulfinyl)benzene using bromine (Br₂) in the presence of Lewis acids (e.g., AlCl₃) or via palladium-catalyzed cross-coupling of aryl halides with sulfinyl precursors . For enantiomerically pure forms, chiral auxiliaries or asymmetric oxidation of thioethers is employed. Reaction conditions (e.g., solvent polarity, temperature, catalyst loading) critically affect yield: anhydrous THF and controlled argon atmospheres minimize side reactions . Purification via fractional distillation or recrystallization improves purity (>95%), as confirmed by HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolve aromatic protons (δ 7.2–7.8 ppm) and sulfinyl group signals (δ 2.5–3.5 ppm). DEPTQ ¹³C NMR distinguishes CH₃/CH₂ groups in the butane chain .
  • IR Spectroscopy : Confirms sulfinyl (S=O) stretching at 1030–1060 cm⁻¹.
  • Mass Spectrometry (HRMS) : Validates molecular ion [M+H]⁺ (e.g., m/z 263.98 for C₁₀H₁₃BrOS).
  • X-ray Crystallography : Resolves stereochemistry in enantiopure samples .

Advanced Research Questions

Q. How can researchers achieve enantioselective synthesis of this compound, and what analytical methods validate chiral purity?

  • Methodological Answer : Asymmetric oxidation of 4-(butane-1-thio)benzene using Sharpless conditions (Ti(OiPr)₄, chiral tartrate ligands, and t-BuOOH) yields enantiopure sulfoxide (ee >99%) . Chiral HPLC (e.g., Chiralpak® IA column, hexane/iPrOH eluent) quantifies enantiomeric excess. Polarimetry ([α]D²⁵) corroborates optical activity, with typical rotations ±120–150° depending on configuration.

Q. What palladium-catalyzed cross-coupling reactions are applicable to this compound, and how do ligand systems affect reaction efficiency?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to form biaryls. Electron-deficient ligands (e.g., SPhos) enhance reactivity of the bromoarene .
  • Heck Coupling : Requires Pd(OAc)₂ and bulky phosphines (e.g., t-Bu₃P) for alkenylation.
  • Key Variables : Ligand steric bulk increases turnover frequency (TOF) but may reduce selectivity. Optimize ligand-to-Pd ratios (1:1 to 2:1) to suppress homocoupling .

Q. How does the sulfinyl group influence reactivity in nucleophilic substitution compared to sulfone derivatives?

  • Methodological Answer : The sulfinyl group (-S(O)-) is a moderate electron-withdrawing group (EWG), directing electrophiles to the para position. In SNAr reactions, sulfones (-SO₂-) are stronger EWGs, accelerating substitution but requiring harsher conditions (e.g., KOtBu/DMF at 100°C vs. sulfinyl’s room-temperature reactivity) . Kinetic studies (e.g., Hammett plots) quantify activation differences.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for Pd-catalyzed couplings of this compound?

  • Methodological Answer : Contradictions often arise from trace moisture (deactivates Pd catalysts) or variable ligand purity. Reproduce reactions under strictly anhydrous conditions (Schlenk line) and characterize ligands via ³¹P NMR. Control experiments with deuterated solvents (e.g., DMF-d₇) can identify proton-coupled side reactions .

Application-Focused Questions

Q. What strategies enable the use of this compound in enzyme activity probes for spatially resolved imaging?

  • Methodological Answer : The compound serves as a precursor for MsrA (methionine sulfoxide reductase) probes. Functionalize via Sonogashira coupling with alkynyl fluorophores (e.g., BODIPY). Enzyme-triggered sulfoxide reduction alters probe fluorescence, quantified via confocal microscopy. Gel-encapsulation assays validate spatial resolution in bacterial biofilms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.